molecular formula C4H9I3Pb B14652510 Butyl(triiodo)plumbane CAS No. 43135-81-5

Butyl(triiodo)plumbane

Cat. No.: B14652510
CAS No.: 43135-81-5
M. Wt: 645 g/mol
InChI Key: ORJBTSHPJFGCDD-UHFFFAOYSA-K
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Description

Butyl(triiodo)plumbane is an organolead compound with the chemical formula C4H9PbI3 It is a derivative of plumbane, where three iodine atoms and one butyl group are bonded to a lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(triiodo)plumbane typically involves the reaction of lead(II) acetate with butyl iodide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Pb(OAc)_2 + C_4H_9I + I_2} \rightarrow \text{C_4H_9PbI_3 + 2 AcOH} ]

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl(triiodo)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Lead(IV) iodide and other lead(IV) compounds.

    Reduction: Lead(II) iodide and other lead(II) compounds.

    Substitution: Various organolead halides depending on the substituent used.

Scientific Research Applications

Butyl(triiodo)plumbane has several applications in scientific research:

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging and diagnostic purposes.

    Industry: It is used in the synthesis of other organolead compounds and as a precursor for the production of lead-based materials.

Mechanism of Action

The mechanism of action of Butyl(triiodo)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form coordination complexes with other molecules, influencing their chemical reactivity and stability. The iodine atoms play a crucial role in the compound’s reactivity, facilitating various substitution and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Butyl(trichloro)plumbane: Similar structure but with chlorine atoms instead of iodine.

    Butyl(tribromo)plumbane: Similar structure but with bromine atoms instead of iodine.

    Butyl(trifluoro)plumbane: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

Butyl(triiodo)plumbane is unique due to the presence of iodine atoms, which impart distinct chemical properties compared to its chloro, bromo, and fluoro analogs

Properties

CAS No.

43135-81-5

Molecular Formula

C4H9I3Pb

Molecular Weight

645 g/mol

IUPAC Name

butyl(triiodo)plumbane

InChI

InChI=1S/C4H9.3HI.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

ORJBTSHPJFGCDD-UHFFFAOYSA-K

Canonical SMILES

CCCC[Pb](I)(I)I

Origin of Product

United States

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